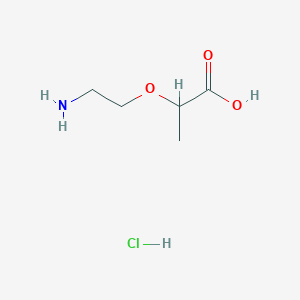

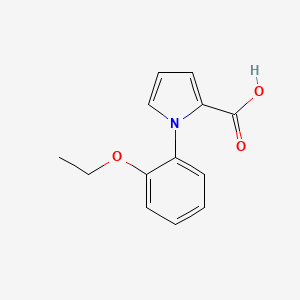

![molecular formula C13H8ClNO5 B2829578 2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid CAS No. 662160-85-2](/img/structure/B2829578.png)

2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Furan Derivatives

Research has demonstrated efficient methodologies for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes. This process involves a nitroaldol reaction followed by an acidic treatment, leading to the formation of furans in good yields. Such furans are crucial for pharmaceutical targets, such as the synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), highlighting the compound's relevance in drug synthesis and organic chemistry research (Palmieri et al., 2010).

Antimicrobial Activities

New carboxylic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds, derived from Schiff base reactions involving nitrophenyl furfural and aminobenzoic acid, exhibit significant biocidal activity against a range of fungi and bacteria. The study of these compounds helps in understanding the molecular basis of antimicrobial efficacy and the development of new antimicrobial agents (Dias et al., 2015).

Metal-Organic Frameworks (MOFs)

The compound's analogs have been used to study the crystal structures of molecular salts and cocrystals, exploring the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. Such research contributes to the field of crystal engineering and the design of new materials with specific physical or chemical properties (Oruganti et al., 2017).

Catalytic Processes and Pro-Drug Systems

Research into 5-nitrofuran-2-ylmethyl groups has explored their potential as bioreductively activated pro-drug systems. This involves the biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs, triggering the release of parent drugs in hypoxic solid tumors, and demonstrating the compound's potential applications in targeted cancer therapy (Berry et al., 1997).

作用機序

Target of Action

It’s known to act as a ligand and forms a red luminescent one-dimensional coordination polymer with eu (iii) .

Mode of Action

The compound undergoes a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . This suggests that the compound might interact with its targets through amination reactions.

Biochemical Pathways

The compound’s involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may influence carbon–carbon bond formation pathways. SM cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Its susceptibility to hydrolysis at physiological ph suggests that it might be metabolized and excreted after its therapeutic action.

Result of Action

Its ability to form a red luminescent one-dimensional coordination polymer with eu (iii) suggests potential applications in imaging or sensing.

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the rate of its hydrolysis is considerably accelerated at physiological pH , indicating that the compound’s action might be influenced by the pH of its environment.

特性

IUPAC Name |

2-chloro-5-[5-[(Z)-2-nitroethenyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-11-3-1-8(7-10(11)13(16)17)12-4-2-9(20-12)5-6-15(18)19/h1-7H,(H,16,17)/b6-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQQHUTESHFRT-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)

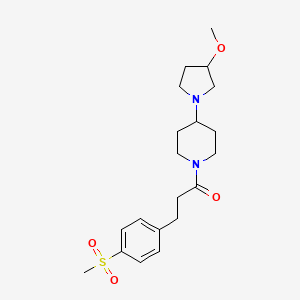

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)

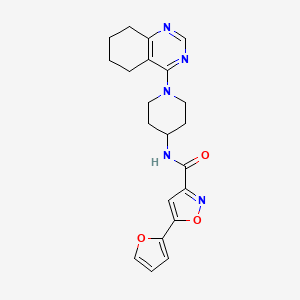

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)

![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)

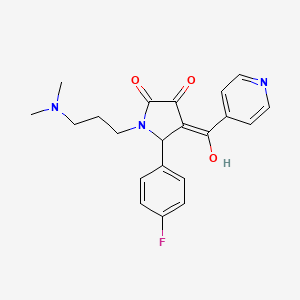

![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)

![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)

![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)